molecular formula C9H10BrNO B13232449 5-Bromo-2-(ethylamino)benzaldehyde

5-Bromo-2-(ethylamino)benzaldehyde

Cat. No.: B13232449
M. Wt: 228.09 g/mol
InChI Key: JSVZQONDTHCZIK-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and an ethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(ethylamino)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(ethylamino)benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(ethylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), primary or secondary amines

Major Products Formed

    Oxidation: 5-Bromo-2-(ethylamino)benzoic acid

    Reduction: 5-Bromo-2-(ethylamino)benzyl alcohol

    Substitution: 5-Amino-2-(ethylamino)benzaldehyde (if bromine is replaced with an amino group)

Scientific Research Applications

5-Bromo-2-(ethylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethylamino)benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine atom and the ethylamino group can influence the compound’s binding affinity and specificity towards its targets. Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino acids or other biomolecules, leading to the formation of covalent adducts.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(ethylamino)benzaldehyde: Similar structure but with different substitution pattern.

    5-Bromo-2-(methylamino)benzaldehyde: Similar structure but with a methylamino group instead of an ethylamino group.

    5-Bromo-2-(dimethylamino)benzaldehyde: Similar structure but with a dimethylamino group instead of an ethylamino group.

Uniqueness

5-Bromo-2-(ethylamino)benzaldehyde is unique due to the specific positioning of the bromine and ethylamino groups on the benzene ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-2-(ethylamino)benzaldehyde

InChI

InChI=1S/C9H10BrNO/c1-2-11-9-4-3-8(10)5-7(9)6-12/h3-6,11H,2H2,1H3

InChI Key

JSVZQONDTHCZIK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

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